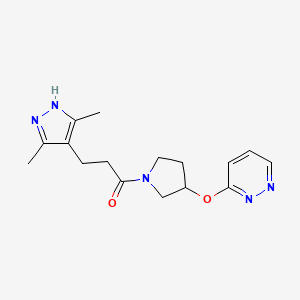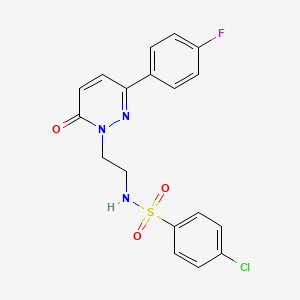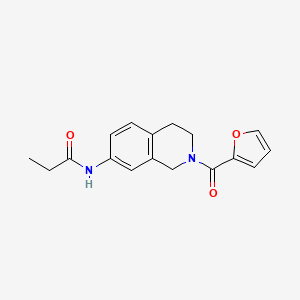
4-Hydroxyquinoline-3,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyquinoline-3,8-dicarboxylic acid is a chemical compound with the formula C11H7NO5 . It is also known as 4-oxidanylquinoline-3,8-dicarboxylic acid . The molecular weight of this compound is 233.177 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a hydroxy group at the 4-position and carboxylic acid groups at the 3 and 8 positions . The compound’s SMILES string is c1cc2c(c(c1)C(=O)O)ncc(c2O)C(=O)O .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its melting point ranges from 268 to 273 °C . The compound is expected to exhibit strong hydrogen bonding due to the presence of carboxylic acid groups, which could result in high boiling points and solubility in water .
Scientific Research Applications
Photolabile Protecting Group for Carboxylic Acids
One application involves the use of brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids. This compound, specifically 8-bromo-7-hydroxyquinoline (BHQ), demonstrates greater single-photon quantum efficiency compared to other photolabile groups. It possesses sensitivity to multiphoton-induced photolysis suitable for in vivo applications, offering benefits like increased solubility and low fluorescence, making it a valuable tool for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis of Hydroxyquinoline Derivatives
The synthesis of 4-hydroxyquinoline-2,3-dicarboxylates showcases another application. A method has been developed using aza-Michael addition reaction of N-(2-aminobenzoyl)benzotriazoles with dimethyl acetylenedicarboxylate, yielding these derivatives in moderate to good yields. Such synthetic advancements highlight the potential of hydroxyquinoline derivatives in chemical research and development (Çelik & Yıldız, 2017).
Structural Applications in Chemistry
Hydroxyquinoline's ability to form robust lamellar structures when combined with pyromellitic acid (H(4)bta) is notable. This combination results in a three-dimensional network where hydroxyquinoline cations act as pillars, highlighting its structural utility in creating complex molecular architectures (Wang et al., 2006).
Metallosupramolecular Chemistry
In metallosupramolecular chemistry, 8-hydroxyquinoline serves as a versatile ligand. Its application extends to the development of new supramolecular sensors, emitting devices, and self-assembled aggregates, underlining its significance in the synthesis of materials with novel properties (Albrecht et al., 2008).
Radiochemiluminescence for Analytical Applications
The study of carboxyquinolines, including various hydroxyquinoline derivatives, in the context of radiochemiluminescence opens avenues for their use in radiation dosimeters and analytical applications. This research demonstrates the potential of these compounds in detecting and measuring radiation through chemiluminescence mechanisms (Papadopoulos et al., 2000).
Safety and Hazards
4-Hydroxyquinoline-3,8-dicarboxylic acid is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction. It also causes serious eye damage and may damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
Quinoline derivatives have been reported to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Compounds containing the 8-hydroxyquinoline moiety have been reported to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Pharmacokinetics
The structural diversity of synthesized quinoline derivatives provides high and selective activity, as well as low toxicity on human cells .
Result of Action
Some quinoline derivatives have been reported to exhibit significant inhibitory activities against viruses .
Action Environment
The synthesis of quinoline derivatives has been reported to tackle the drawbacks of the syntheses and side effects on the environment .
properties
IUPAC Name |
4-oxo-1H-quinoline-3,8-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-9-5-2-1-3-6(10(14)15)8(5)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLVBIBWUBXXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2470324.png)
![(2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2470325.png)



![2-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2470332.png)
![(2S,3R,4S,5S,6R)-2-[4-[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2470334.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2470336.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2470339.png)
![2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline](/img/structure/B2470340.png)

